Chloroquine Sulfate Monohydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;sulfuric acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3.H2O4S.H2O/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;1-5(2,3)4;/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);(H2,1,2,3,4);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPMECJTEQRJMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6823-83-2 | |
| Record name | Chloroquine sulfate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006823832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHLOROQUINE SULFATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY8ZAE6NTY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Characteristics and Structural Biology of Chloroquine Sulfate Monohydrate
Stereochemical Considerations in Biological Activity
Chloroquine (B1663885), a chiral compound, is administered as a racemic mixture, meaning it contains equal amounts of its two enantiomers, (S)-(+)-chloroquine and (R)-(-)-chloroquine. nih.govnih.gov These enantiomers are non-superimposable mirror images of each other and can exhibit different pharmacological and toxicological properties. nih.govbiorxiv.org
Enantiomeric Differences in in vitro and Animal Model Activities
Studies have revealed stereoselectivity in the biological activities of chloroquine's enantiomers. For instance, in the context of antiviral activity against SARS-CoV-2 in vitro, S-chloroquine (S-CQ) was found to be more potent than R-chloroquine (R-CQ). biorxiv.orgbiorxiv.org Specifically, the IC50 values, which represent the concentration required to inhibit 50% of viral activity, were lower for S-CQ compared to R-CQ, indicating greater efficacy. biorxiv.orgbiorxiv.org In one study, S-CQ was reported to be 27% more active against the virus than R-CQ. biorxiv.org
With regard to antimalarial activity, some studies have shown little stereoselectivity in vitro. nih.gov However, other research indicates that the (S)-enantiomers of certain chloroquine derivatives are more active than their (R)-counterparts against Plasmodium falciparum strains. researchgate.net In animal models, specifically in studies on the embryotoxicity in rats, the racemic mixture of chloroquine produced the most severe growth retardation and dysmorphogenesis, while the individual enantiomers showed less toxicity at the same concentration. nih.gov This suggests a potential potentiation of toxic effects when the enantiomers are combined. nih.gov
Table 1: In Vitro Antiviral Activity of Chloroquine Enantiomers against SARS-CoV-2
| Compound | IC50 (µM) |
|---|---|
| Racemic Chloroquine | 1.801 |
| R-Chloroquine | 1.975 |
| S-Chloroquine | 1.761 |
Data from a study on the in vitro activity against SARS-CoV-2. biorxiv.org
Implications of Stereoselectivity on Molecular Interactions
The differences in biological activity between chloroquine's enantiomers stem from their differential interactions with biological macromolecules, which are themselves chiral. biorxiv.org These interactions can be stereoselective, meaning one enantiomer may bind more favorably to a target receptor or enzyme than the other. nih.gov
For example, stereoselectivity has been observed in the plasma protein binding of chloroquine, with the (-)-enantiomer binding more strongly to alpha-1-acid glycoprotein (B1211001) and the (+)-enantiomer binding more strongly to serum albumin. drugbank.com This differential binding can affect the distribution and availability of the enantiomers in the body. nih.gov Furthermore, studies investigating the interaction of chloroquine enantiomers with the angiotensin-converting enzyme 2 (ACE2) receptor, a key protein in SARS-CoV-2 entry into cells, found that R-chloroquine exhibited a better binding ability compared to S-chloroquine and the racemic mixture. nih.gov These findings highlight that the spatial arrangement of atoms in each enantiomer dictates its interaction with biological targets, leading to different pharmacological outcomes. nih.govbiorxiv.org
Crystal Structure Analysis and Molecular Recognition
The crystal structure of chloroquine in its salt form provides valuable insights into its intermolecular interactions and molecular recognition properties. X-ray diffraction studies of chloroquine dihydrogen phosphate (B84403) monohydrate have revealed the three-dimensional arrangement of the molecules in the solid state. acs.orgrsc.org
In the crystal lattice, the diprotonated chloroquine molecules (CQH2²⁺) are involved in a network of noncovalent interactions, including hydrogen bonds and π-stacking. acs.org The 4-aminoquinoline (B48711) group of chloroquine bridges columns of dihydrogen phosphate ions, while the flexible side chain wraps around these columns. rsc.org These interactions are crucial for the stability of the crystal structure and are also believed to be relevant to the drug's interaction with its biological target, heme, in the malaria parasite. acs.orgresearchgate.net The analysis of the crystal structure helps in understanding the pharmacophore of chloroquine, which is the essential part of the molecule responsible for its biological activity. acs.orgresearchgate.net
Protonation States and Intracellular Accumulation Dynamics
Chloroquine is a diprotic weak base, meaning it can accept two protons. nih.gov This property is central to its mechanism of accumulation within acidic cellular compartments like lysosomes. nih.govnih.govoup.com
pH-Dependent Ion Trapping Mechanisms
The intracellular accumulation of chloroquine is driven by a phenomenon known as pH-dependent ion trapping. nih.govresearchgate.net In the relatively neutral pH of the cytoplasm (around 7.4), a small fraction of chloroquine exists in its unprotonated, lipid-soluble form. nih.govacs.orgnih.gov This neutral form can freely diffuse across cellular and organellar membranes. oup.comacs.orgnih.gov
Once inside acidic organelles such as lysosomes, which have a pH of approximately 4.6-5.0, the chloroquine molecule becomes protonated. nih.govnih.govnih.gov The resulting charged, protonated form is less membrane-permeable and becomes "trapped" within the acidic compartment. nih.govnih.govoup.com This leads to a significant accumulation of chloroquine within these organelles, with concentrations reaching over 100 times that of the surrounding environment. oup.com This accumulation raises the pH of the lysosome, which can disrupt its normal function. nih.govtandfonline.comportlandpress.com
Role of Quinolone Nitrogen and Diethylamino Side Chain pKa
The two ionizable sites on the chloroquine molecule are the nitrogen atom in the quinoline (B57606) ring and the tertiary amine in the diethylamino side chain. nih.gov The pKa values of these groups determine their protonation state at different pH levels. The pKa values for chloroquine are approximately 8.1 and 10.2-10.4. nih.govnih.gov
The basicity of the quinoline nitrogen and the side chain amino group is crucial for the ion-trapping mechanism. nih.gov Altering the pKa of the quinoline nitrogen, for example by substituting the 4-amino group with sulfur or oxygen, has been shown to affect the antimalarial potency of chloroquine analogs. nih.govacs.org The length and nature of the side chain also influence the drug's activity, suggesting that the side chain's amino group is recognized by cellular resistance mechanisms. nih.gov The diprotonated state of chloroquine, favored in acidic environments, is considered its bioactive form for antimalarial action, where it is thought to interfere with the detoxification of heme. acs.orgncats.iowikipedia.org
Synthesis and Chemical Biology of Chloroquine Based Compounds for Research
Strategies for Chemical Derivatization and Analog Synthesis
The chemical modification of chloroquine (B1663885) has been a fertile ground for synthetic chemists. Strategies range from simple functional group introductions to the creation of complex hybrid molecules. These modifications are often achieved through late-stage derivatization of the readily available chloroquine molecule. nih.gov
A primary site for modification is the aliphatic side chain. For instance, structural optimization of this side chain has led to the synthesis of novel aminochloroquine derivatives. nih.gov The synthesis of these derivatives often involves the initial conversion of hydroxychloroquine (B89500) to a chlorinated intermediate using thionyl chloride, followed by substitution with various amines. nih.gov Another approach involves the coupling of different pharmacologically active moieties to the 4-aminoquinoline (B48711) core, either directly or via a linker, to create hybrid molecules. nih.gov This has been explored to combine the properties of chloroquine with other agents, such as those that can reverse drug resistance. nih.govacs.orgresearchgate.net
The quinoline (B57606) ring itself also presents opportunities for derivatization. For example, the introduction of an azido (B1232118) group at the 3-position of the quinoline ring has been accomplished through a convergent synthesis involving a derivative of 4,7-dichloroquinoline. mdpi.com Furthermore, new amodiaquine (B18356) analogs have been synthesized by modifying the quinoline core, demonstrating the ongoing effort to explore the chemical space around this scaffold. researchgate.net The synthesis of these analogs often begins with commercially available starting materials, making the exploration of structure-activity relationships more accessible. nih.gov
A notable strategy in analog synthesis is the concept of "reversed chloroquine" (RCQ). nih.govacs.org This approach involves creating hybrid molecules that link the 7-chloro-4-aminoquinoline moiety of chloroquine to an aromatic head group, often associated with resistance reversal agents. nih.govacs.org The synthesis of these RCQ molecules has been systematically explored by varying the length of the linker and the nature of the aromatic head group. nih.govacs.org
Structure-Activity Relationship (SAR) Studies in Pre-clinical Models
Structure-activity relationship (SAR) studies of chloroquine and its analogs have been instrumental in understanding the chemical features crucial for their biological activity and in designing new compounds with improved properties. These studies have been conducted across various pre-clinical models, primarily focusing on antimalarial activity but also extending to other areas like anticancer and anti-inflammatory effects.
A key aspect of SAR for 4-aminoquinolines is the substitution on the quinoline ring. The 7-chloro group is widely recognized as being essential for optimal antimalarial activity. youtube.com Replacing this electron-withdrawing group with an electron-donating group, such as a methyl group, leads to a significant loss of potency. youtube.com Similarly, substitution at the 8-position of the quinoline ring generally results in decreased activity. youtube.com
The nature of the aliphatic side chain also plays a critical role. SAR studies have revealed that compounds with shorter side chains can be more effective against chloroquine-resistant strains of P. falciparum. nih.gov The terminal amino group and the ethyl groups attached to it are also important for activity, with modifications impacting the drug's metabolism. youtube.com
In the context of "reversed chloroquine" (RCQ) compounds, SAR studies have shown that the length of the linker connecting the quinoline moiety to the resistance-reversing head group can be varied without a significant loss of activity. nih.govacs.org Furthermore, the aromatic head group itself can be substantially modified while retaining activity against both chloroquine-sensitive and -resistant malaria strains. nih.govacs.org Some RCQ compounds have even demonstrated enhanced potency against chloroquine-sensitive parasites compared to chloroquine itself. nih.gov
Recent research has also explored the SAR of chiral chloroquine analogs. nih.gov These studies have identified compounds with potent in vitro and in vivo antimalarial activity, highlighting the importance of stereochemistry in drug design. nih.gov For example, specific chiral analogs with substituted piperazines have shown promising activity against both chloroquine-sensitive and -resistant strains. nih.gov
The following table summarizes the key findings from various SAR studies on chloroquine derivatives:
| Compound/Modification | Key SAR Finding | Reference |
| 7-Chloro Group | Essential for optimal antimalarial activity. Replacement with an electron-donating group diminishes potency. | youtube.com |
| 8-Position Substitution | Substitution generally leads to a loss of activity. | youtube.com |
| Aliphatic Side Chain Length | Shorter side chains can be more effective against resistant strains. | nih.gov |
| Reversed Chloroquine (RCQ) Linker | Length can be varied without significant loss of activity. | nih.govacs.org |
| RCQ Aromatic Head Group | Can be substantially varied while retaining activity. | nih.govacs.org |
| Chiral Analogs | Stereochemistry plays a significant role in antimalarial potency. | nih.gov |
Development of Chemical Probes for Mechanistic Research
To unravel the complex mechanisms of action of chloroquine, researchers have developed a variety of chemical probes. These tools are designed to identify molecular targets and visualize the drug's localization within cells.
One important class of chemical probes is photoaffinity labels. A novel chloroquine-derived photoaffinity probe has been synthesized with a 3-azido group on the quinoline ring. mdpi.com This probe was designed with minimal modification to the parent chloroquine structure to ensure that its biological interactions would be representative of the original molecule. mdpi.com Upon exposure to UV light, the azido group forms a highly reactive nitrene that can covalently bind to nearby molecules, allowing for the identification of chloroquine's binding partners. mdpi.com To prevent intramolecular cyclization, the 4-amino group was methylated. mdpi.com
Another approach involves the development of clickable photoaffinity probes. For instance, a chloroquine analog probe (CQP) containing an azidediazirine bifunctional group has been created. researchgate.net This probe can be "clicked" onto a reporter molecule, such as biotin (B1667282) or a fluorescent dye, after it has bound to its target proteins. researchgate.net This technique has been used to identify several potential protein targets of chloroquine in P. falciparum, including enzymes involved in glycolysis and energy metabolism. researchgate.net
Fluorescently labeled chloroquine analogs have also been synthesized to visualize the drug's accumulation in live P. falciparum parasites. researchgate.net An asymmetrical squaraine dye has been coupled to chloroquine to create a fluorescent probe, SQR1-CQ. researchgate.net This allows for the direct observation of the probe's localization within the parasite, providing insights into its mode of action.
The development of these chemical probes represents a significant step forward in understanding the multifaceted biological activities of chloroquine. By enabling the identification of direct molecular targets and cellular distribution, these tools provide invaluable information for elucidating its mechanisms of action and for the rational design of new therapeutic agents.
Pharmacokinetics and Pharmacodynamics in Pre Clinical Research Models
Drug Distribution and Tissue Accumulation in Animal Models
Chloroquine (B1663885) exhibits extensive tissue distribution and tends to accumulate in various organs, a characteristic that significantly influences its pharmacokinetic profile. nih.gov Studies in rat models have demonstrated that following administration, chloroquine is widely distributed throughout the body, with a peak tissue-to-plasma concentration ratio exceeding 300 in many tissues. nih.gov Notably, high concentrations of the drug accumulate in the liver and spleen. nih.gov For instance, a single oral dose of 40 mg/kg in rats resulted in liver and spleen concentrations of 58.5 mg/kg and 92.2 mg/kg, respectively. nih.gov This extensive tissue sequestration contributes to its long half-life and slow elimination from the body. nih.govyoutube.com
Chronic administration studies in rats have shown a progressive increase in tissue and plasma concentrations, particularly during the initial month of treatment. nih.gov While some research suggests that most rat tissues become saturated with chloroquine between the 10th and 16th weeks of chronic administration, the relationship between tissue saturation and plasma levels remains an area of ongoing investigation. nih.gov The significant accumulation in pigmented tissues, such as the choroid of the eye, has been linked to ocular toxicity in long-term, high-dose regimens for conditions like rheumatoid arthritis. nih.gov
In murine models, the distribution of chloroquine is also extensive. The volume of distribution (Vd) in healthy mice has been reported to be 667 liters/kg, which increases to 1,122 liters/kg in malaria-infected mice, indicating even greater tissue distribution during infection. nih.gov This increased accumulation in infected animals is partly due to the concentration of chloroquine within infected erythrocytes. parasite-journal.org
Interactive Data Table: Chloroquine Tissue Distribution in Animal Models
| Animal Model | Tissue | Concentration/Ratio | Reference |
| Rat | Various | Peak tissue/plasma ratio > 300 | nih.gov |
| Rat | Liver | 58.5 mg/kg | nih.gov |
| Rat | Spleen | 92.2 mg/kg | nih.gov |
| Mouse (Healthy) | - | Volume of Distribution (Vd): 667 L/kg | nih.gov |
| Mouse (Infected) | - | Volume of Distribution (Vd): 1,122 L/kg | nih.gov |
Metabolism Pathways and Metabolite Formation in Animal Systems
The metabolism of chloroquine primarily occurs in the liver through N-dealkylation, a process mediated by the cytochrome P450 (CYP) enzyme system. nih.govdrugbank.com This metabolic conversion results in the formation of pharmacologically active metabolites. nih.govnih.gov
In vitro studies using human liver microsomes and cDNA-expressed CYPs have identified several isoforms involved in chloroquine metabolism. nih.govdrugbank.comnih.gov Specifically, CYP1A2, CYP2C8, CYP2C19, CYP2D6, and CYP3A4/5 have all been shown to contribute to the formation of desethylchloroquine (B194037). nih.govnih.gov However, the major enzymes responsible for the N-deethylation of chloroquine in vivo are considered to be CYP2C8 and CYP3A4. nih.govdrugbank.comnih.gov These two enzymes are characterized as high-capacity, low-affinity systems for chloroquine metabolism. nih.gov While CYP2D6 also participates, it is a low-capacity, high-affinity enzyme and its contribution in vivo is considered minor. nih.gov It is also noteworthy that chloroquine and its primary metabolite can inhibit the activity of CYP2D6. nih.govnih.gov
The principal and pharmacologically active metabolite of chloroquine is monodesethylchloroquine, also known as desethylchloroquine (DCQ). nih.govnih.govnih.gov This metabolite is formed through the N-dealkylation of the parent compound. nih.govdrugbank.com In preclinical studies, approximately 30% to 50% of a chloroquine dose is metabolized into monodesethylchloroquine. nih.gov
Pharmacokinetic studies in mice have characterized the profile of monodesethylchloroquine. In healthy mice, the maximum concentration (Cmax) of this metabolite was 614 μ g/liter , reached at a Tmax of 4 hours, with an elimination half-life of 32.6 hours. nih.gov In malaria-infected mice, the Cmax was lower at 345 μ g/liter with a shorter Tmax of 2.5 hours, but a longer elimination half-life of 74.4 hours. nih.gov The metabolic ratio of monodesethylchloroquine to chloroquine was found to be 1.08 in healthy mice and 0.62 in infected mice, calculated from the area under the curve (AUC) data. nih.gov
Interactive Data Table: Pharmacokinetic Parameters of Monodesethylchloroquine in Mice
| Parameter | Healthy Mice | Malaria-Infected Mice | Reference |
| Cmax (μ g/liter ) | 614 | 345 | nih.gov |
| Tmax (hours) | 4 | 2.5 | nih.gov |
| Elimination Half-life (hours) | 32.6 | 74.4 | nih.gov |
| Metabolic Ratio (DCQ/CQ) | 1.08 | 0.62 | nih.gov |
Excretion Mechanisms in Animal Models
Chloroquine and its metabolites are primarily eliminated from the body through renal excretion. youtube.comdrugbank.com A significant portion of the administered dose is excreted in the urine as unchanged chloroquine. drugbank.com Studies indicate that about 50% of a dose can be recovered in the urine as the parent drug, while approximately 10% is recovered as the metabolite desethylchloroquine. drugbank.com The slow elimination of chloroquine, with a half-life that can extend for several days, is a direct consequence of its extensive tissue binding and gradual release back into circulation for subsequent excretion. nih.govyoutube.com
Pharmacodynamic Effects in Cellular and Animal Disease Models
The pharmacodynamic effects of chloroquine have been extensively studied in various preclinical models, particularly in the context of malaria. Chloroquine's primary mechanism of action against the malaria parasite involves the inhibition of hemozoin formation. nih.govnih.gov This leads to an accumulation of toxic free heme within the parasite, ultimately causing its death. nih.gov
In vivo studies using murine malaria models, such as those with Plasmodium berghei, have demonstrated a clear dose-response relationship for chloroquine. nih.gov Administration of single doses ranging from 10 to 50 mg/kg of body weight in infected mice resulted in a dose-dependent reduction in parasitemia. nih.gov For example, a 10 mg/kg dose led to a 5-fold reduction, while a 50 mg/kg dose resulted in a greater than 500-fold reduction in parasite levels. nih.gov The nadir of parasitemia was typically observed two days after drug administration. nih.gov
Further investigations have shown that multiple-dose regimens can be more effective than a single dose of the same total amount, leading to a lower nadir in parasitemia and longer survival times for the infected mice. nih.gov These findings highlight the importance of the dosing schedule in achieving optimal therapeutic outcomes in parasite models. nih.gov
Interactive Data Table: Dose-Response of Chloroquine in P. berghei-Infected Mice
| Single Dose (mg/kg) | Parasitemia Reduction | Median Survival Time (days) | Reference |
| 10 | 5-fold | 6 | nih.gov |
| 20 | >50-fold | 4 | nih.gov |
| 30 | >100-fold | 6 | nih.gov |
| 50 | >500-fold | 8 | nih.gov |
Time-Dependent Cellular Responses
The cellular response to chloroquine is notably dependent on both the concentration and the duration of exposure. In vitro studies have demonstrated that chloroquine's cytotoxic effects on various cell lines, including both cancerous and non-cancerous cells, are time-dependent. nih.govgavinpublishers.com For instance, the concentration of chloroquine required to achieve 50% cell death (CC50) decreases as the exposure time increases from 24 to 72 hours, indicating a cumulative toxic effect. nih.gov This time-dependent toxicity is linked to chloroquine's mechanism of action, which involves accumulation in lysosomes and subsequent disruption of autophagic processes. gavinpublishers.com
The inhibition of autophagy, a cellular recycling process, by chloroquine is a key aspect of its time-dependent effects. Chloroquine, a weak base, becomes trapped in the acidic environment of lysosomes, raising their pH and inhibiting the fusion of autophagosomes with lysosomes. gavinpublishers.comjwatch.org This disruption of the autophagic flux leads to the accumulation of cellular waste and can trigger cell death. gavinpublishers.com The degree of vacuolization within cells, a visual marker of lysosomal stress, increases in a time-dependent manner following chloroquine treatment. researchgate.net
Furthermore, the sensitivity of cells to chloroquine can vary depending on their metabolic state and stage in the cell cycle. For example, in the context of Plasmodium falciparum, the parasite responsible for malaria, the trophozoite and schizont stages are significantly more susceptible to chloroquine than the ring stage. researchgate.net This increased sensitivity coincides with periods of high metabolic activity, including glucose consumption and nucleic acid synthesis. researchgate.net However, a direct correlation between the degree of chloroquine sensitivity and these specific metabolic rates is not always observed. researchgate.net
The following table summarizes the time-dependent cytotoxicity of chloroquine in various cell lines:
| Cell Line | Exposure Time (hours) | CC50 (μM) |
| Vero | 24 | >1000 |
| 48 | 133.6 | |
| 72 | 163.5 | |
| IMR-90 | 24 | 103.1 |
| 48 | 51.8 | |
| 72 | 35.1 | |
| A549 | 24 | 108.3 |
| 48 | 58.7 | |
| 72 | 41.2 | |
| H9C2 | 24 | 68.9 |
| 48 | 39.5 | |
| 72 | 28.3 | |
| HEK293 | 24 | 85.4 |
| 48 | 45.6 | |
| 72 | 32.7 | |
| Hep3B | 24 | 112.5 |
| 48 | 62.3 | |
| 72 | 44.8 | |
| ARPE-19 | 24 | 92.7 |
| 48 | 50.1 | |
| 72 | 36.9 |
Data adapted from a study on the cytotoxicity evaluation of chloroquine. nih.gov
Physiologically Based Pharmacokinetic (PBPK) Modeling for Preclinical Development and Prediction
Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational tool used in preclinical drug development to simulate and predict the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. nih.govasm.org For chloroquine, a highly lysosomotropic weak base, PBPK models are particularly valuable for understanding its extensive tissue distribution and prolonged half-life. nih.govnih.gov
A key feature of chloroquine PBPK models is the incorporation of its sequestration in lysosomes, which is a major determinant of its pharmacokinetics. nih.govnih.gov These models can calculate subcellular drug concentrations, revealing that chloroquine concentrations are highest in lysosomes, followed by acidic phospholipids, and are much lower in plasma, interstitial fluid, and cytosol. nih.gov The extensive accumulation in lysosomes appears to be a dynamic process, potentially influenced by changes in lysosomal pH. nih.gov
In preclinical species like rats, PBPK models for chloroquine have been developed to describe plasma and red blood cell concentrations, extensive and seemingly nonlinear tissue distribution, and both hepatic and renal clearance pathways. nih.gov These models have shown that tissue-to-plasma concentration ratios of chloroquine are highest in organs like the lung, kidney, liver, and spleen. nih.gov
PBPK models are instrumental in translating preclinical data to predict human pharmacokinetics. By integrating in vitro data on a drug's physicochemical properties and metabolism with physiological parameters, these models can simulate drug disposition in virtual human populations. nih.govasm.org This approach allows for the prediction of human pharmacokinetic profiles without the need for initial clinical trials, thereby accelerating the drug development process. nih.govpatsnap.com For chloroquine, PBPK modeling has been used to predict human dose-response relationships and to optimize potential treatment regimens. nih.gov
The following table outlines the typical components and parameters included in a PBPK model for chloroquine:
| Model Component | Description |
| System Data | Physiological parameters of the species (e.g., organ volumes, blood flow rates). |
| Drug-Specific Data | Physicochemical properties (e.g., molecular weight, pKa, lipophilicity) and in vitro ADME data (e.g., metabolic clearance, plasma protein binding). nih.govdrugbank.com |
| Compartments | Representation of various organs and tissues (e.g., liver, kidney, lung, heart, brain). nih.gov |
| Mechanistic Elements | Mathematical descriptions of processes like absorption, distribution (including lysosomal trapping), metabolism (e.g., by CYP enzymes), and excretion. nih.govdrugbank.com |
Allometric Scaling from Animal to Human Pharmacokinetics for Research Design
Allometric scaling is a mathematical method used to extrapolate pharmacokinetic parameters from animal species to humans based on the principle that many physiological and metabolic processes scale with body weight in a predictable manner. patsnap.com This technique is a cornerstone of preclinical research design, enabling scientists to make initial predictions of a drug's pharmacokinetic profile in humans, which is crucial for planning early-phase clinical trials. patsnap.com
The fundamental relationship in allometric scaling is expressed by the power-law equation: Y = a * W^b, where Y is the pharmacokinetic parameter of interest (e.g., clearance, volume of distribution), W is the body weight, and 'a' and 'b' are the allometric coefficient and exponent, respectively, determined from data across multiple animal species. patsnap.com
For chloroquine, allometric scaling has been applied to predict key pharmacokinetic parameters in humans using data from various animal models, including mice, rats, rabbits, monkeys, and dogs. nih.gov Studies have derived allometric equations for chloroquine's clearance (CL), volume of distribution (V), and half-life (t1/2). nih.govnih.gov For instance, one study reported the following allometric equations for chloroquine in healthy mammals:
CL = 3.86 × W^0.56
V = 230 × W^0.94
t1/2 = 123 × W^0.2 nih.govnih.gov
These equations demonstrate that the pharmacokinetic profiles of chloroquine are broadly similar across different mammalian species, making the scaling of these parameters a plausible approach for preclinical investigations. nih.gov It has been observed that smaller animals tend to have higher rates of metabolism per kilogram of body weight compared to larger species. youtube.com
While allometric scaling is a valuable tool, it has limitations. The accuracy of the predictions can be influenced by the choice of animal species and the quality of the data. patsnap.com Furthermore, interspecies differences in drug metabolism pathways can lead to deviations from the predicted values. patsnap.com Despite these challenges, allometric scaling provides a scientifically grounded framework for anticipating a drug's behavior in humans and for designing informative preclinical studies. patsnap.com
The table below presents a comparison of key pharmacokinetic parameters of chloroquine in different species, illustrating the basis for allometric scaling.
| Species | Clearance (CL/F) (L/h/kg) | Volume of Distribution (V/F) (L/kg) | Half-life (t1/2) (h) |
| Mouse (Healthy) | 9.9 | 667 | 46.6 |
| Mouse (Malaria-infected) | 7.9 | 1,122 | 99.3 |
| Human (Healthy) | 0.5 - 0.9 (plasma) | 200 - 800 | 360 - 696 |
Data compiled from various pharmacokinetic studies. drugbank.comnih.govnih.gov
Mechanisms of Action of Chloroquine at the Cellular and Molecular Level
Antimalarial Mechanisms of Action
The efficacy of chloroquine (B1663885) against the malaria parasite, Plasmodium, is a result of its targeted disruption of critical physiological pathways within the parasite's digestive vacuole.
Inhibition of Heme Polymerization and Detoxification
During its intraerythrocytic stage, the malaria parasite digests copious amounts of host cell hemoglobin within its acidic digestive vacuole. mdpi.com This process releases large quantities of heme, which is toxic to the parasite. To protect itself, the parasite has evolved a detoxification mechanism wherein it polymerizes the toxic heme into an insoluble, crystalline substance known as hemozoin, or malaria pigment. nih.govnih.gov Chloroquine's primary antimalarial action is the inhibition of this vital polymerization process. nih.govyoutube.com By blocking the formation of hemozoin, chloroquine leads to the accumulation of toxic, unpolymerized heme within the parasite. nih.govnih.gov This buildup of toxic heme is lethal to the parasite, causing membrane damage and ultimately leading to its demise. mdpi.comresearchgate.net
Interference with Plasmodium Digestive Vacuole Physiology and pH
Chloroquine, a weak base, readily diffuses across membranes in its unprotonated form and accumulates in the acidic environment of the parasite's digestive vacuole. mdpi.cominvivogen.combiologists.com The pH of this organelle in chloroquine-sensitive parasites is estimated to be between 4.5 and 4.9. biologists.comnih.gov Once inside, chloroquine becomes protonated and is effectively trapped, leading to a significant increase in its concentration within the vacuole. researchgate.netresearchgate.net This accumulation disrupts the normal physiological function of the digestive vacuole. While it was once thought that chloroquine resistance might be linked to changes in the vacuole's pH, studies have shown no significant difference in the digestive vacuole pH between chloroquine-sensitive and chloroquine-resistant strains. biologists.comnih.gov The primary effect appears to be the disruption of heme detoxification rather than a direct and sustained alteration of the vacuolar pH as the primary killing mechanism. nih.govbiologists.com
Interaction with Ferriprotoporphyrin IX (Heme) and Complex Formation
A key aspect of chloroquine's mechanism is its direct interaction with ferriprotoporphyrin IX (FP-IX), the toxic heme molecule. Chloroquine binds to FP-IX, forming a complex that is itself highly toxic. nih.govnih.gov This complex formation is believed to prevent the incorporation of heme into the growing hemozoin crystal. nih.govnih.gov Some research suggests that the chloroquine-heme complex may even incorporate into the growing polymer chain, effectively terminating its extension and preventing further detoxification of heme. nih.gov This interaction shunts the toxic heme away from the non-toxic hemozoin pathway and into a destructive complex, amplifying its lethal effect on the parasite. nih.gov
Inhibition of Specific Parasite Enzymes (e.g., Heme Polymerase, Lactate Dehydrogenase)
The polymerization of heme into hemozoin is a process that can be catalyzed by a "heme polymerase" activity. nih.gov Chloroquine has been shown to inhibit this enzymatic activity, providing a direct molecular target for its action. nih.govnih.gov By inhibiting heme polymerase, chloroquine directly halts the detoxification process. nih.gov
Lysosomotropic Effects and Autophagy Modulation
Beyond its specific antimalarial actions, chloroquine exhibits profound effects on fundamental cellular processes, primarily through its lysosomotropic nature.
Accumulation and pH Alteration in Acidic Organelles (Lysosomes, Endosomes, Golgi)
As a weak base, chloroquine is not only drawn to the acidic digestive vacuole of the malaria parasite but also accumulates in the acidic compartments of other eukaryotic cells, such as lysosomes, endosomes, and Golgi vesicles. invivogen.comresearchgate.netnih.gov In its unprotonated state, it freely diffuses across the membranes of these organelles. nih.govgavinpublishers.com Once inside the acidic lumen, it becomes protonated and is trapped, leading to a significant accumulation. researchgate.netnih.govresearchgate.net This accumulation of a basic compound raises the pH of these organelles, a process known as lysosomotropism. invivogen.comresearchgate.netgavinpublishers.com
This alteration of pH has significant consequences for cellular function. The acidic environment of lysosomes is crucial for the activity of various hydrolytic enzymes responsible for breaking down cellular waste and pathogens. invivogen.comnih.gov By increasing the lysosomal pH, chloroquine inhibits the function of these enzymes. invivogen.com This disruption of lysosomal function interferes with processes like endocytosis and phagocytosis. researchgate.net
The accumulation of chloroquine and the subsequent rise in pH also have a profound impact on autophagy, the cellular process of self-digestion and recycling of cellular components. Chloroquine is widely recognized as an inhibitor of autophagy. invivogen.commdpi.com It is believed to block the fusion of autophagosomes with lysosomes, a critical step in the autophagic pathway. nih.govmdpi.com This blockage leads to the accumulation of autophagosomes within the cell. mdpi.com Research suggests that this impairment of autophagosome-lysosome fusion may be a consequence of the disorganization of the Golgi and endo-lysosomal systems induced by chloroquine. nih.gov
| Organelle | Effect of Chloroquine Accumulation | Consequence |
| Lysosomes | Increase in internal pH. invivogen.comresearchgate.net | Inhibition of acid hydrolases, impaired degradation of cellular waste. invivogen.com |
| Endosomes | Increase in internal pH. invivogen.comnih.gov | Disruption of endosomal maturation and trafficking. invivogen.com |
| Golgi Apparatus | Structural disorganization. nih.gov | Impaired protein processing and trafficking. |
| Autophagosomes | Accumulation due to blocked fusion with lysosomes. nih.govmdpi.com | Inhibition of autophagy and cellular recycling. |
Impairment of Autophagosome-Lysosome Fusion
Chloroquine is widely recognized for its role as an inhibitor of the late stages of autophagy, a critical cellular recycling process. nih.govnih.gov Its primary mechanism in this regard involves the impairment of the fusion between autophagosomes and lysosomes. nih.govnih.govmdpi.com Autophagy is a conserved pathway where cellular components are enclosed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes to form autolysosomes. nih.gov Within the autolysosome, the captured material is degraded by lysosomal hydrolases.
Chloroquine disrupts this process by preventing the successful fusion of autophagosomes with lysosomes. nih.govnih.gov This leads to an accumulation of autophagosomes within the cell. mdpi.com While it was initially thought that chloroquine's effect was primarily due to raising the pH of the lysosome, thereby inhibiting pH-sensitive degradative enzymes, more recent evidence suggests that the impairment of fusion is a more direct and significant mechanism. nih.govnih.gov Studies have shown that chloroquine's inhibitory effect on autophagy is distinct from that of agents like bafilomycin A1, which directly inhibit the lysosomal proton pump. nih.govnih.gov The accumulation of autophagosomes due to this fusion blockade is a key indicator of chloroquine's activity. mdpi.com
Modulation of Lysosomal Hydrolase Activity
Chloroquine's influence extends to the modulation of lysosomal hydrolase activity, though the effects can appear contradictory depending on the experimental context. As a weak base, chloroquine accumulates in the acidic environment of lysosomes, leading to an increase in the intralysosomal pH. researchgate.netoup.comportlandpress.com This alkalinization can inhibit the activity of pH-sensitive lysosomal hydrolases, which function optimally at an acidic pH of approximately 5.0. researchgate.netoup.com Specifically, the activity of enzymes like the aspartyl protease cathepsin D and the cysteine protease cathepsin B can be diminished. researchgate.net
Conversely, some studies have reported an increase in the activity of several lysosomal enzymes in the liver and brain of animals following chronic chloroquine treatment. nih.gov For instance, a significant increase in the activity of alpha-fucosidase, beta-hexosaminidase, alpha-mannosidase, and acid phosphatase has been observed. nih.gov However, when chloroquine is added directly to in vitro enzyme assays, it reduces the activity of these same enzymes. nih.gov Kinetic analyses have revealed that this in vitro inhibition can be non-competitive, as with beta-hexosaminidase, or competitive, as with alpha-fucosidase. nih.gov This suggests a complex, multifactorial effect of chloroquine on lysosomal enzymes. Furthermore, chloroquine has been shown to enhance the secretion of newly synthesized acid hydrolases, which carry a specific recognition marker for uptake into lysosomes. nih.gov This is thought to occur because the drug impairs the recycling of receptors responsible for transporting these enzymes to the lysosomes. nih.gov
Autophagy-Independent Cellular Perturbations: Golgi and Endo-Lysosomal System Disorganization
Beyond its direct effects on autophagy, chloroquine induces significant disorganization of the Golgi apparatus and the endo-lysosomal system in an autophagy-independent manner. nih.govnih.gov This disruption is a key aspect of chloroquine's cellular impact and may indirectly contribute to the impairment of autophagosome-lysosome fusion. nih.govnih.gov
The Golgi complex, crucial for protein glycosylation and trafficking, is severely altered by chloroquine treatment. nih.gov This disorganization can affect the proper activation and localization of numerous proteins. nih.gov Similarly, the endo-lysosomal system, which includes early and late endosomes, is perturbed. nih.gov For example, the distribution of the early endosome marker EEA1 is altered, with signals becoming fainter over time in the presence of chloroquine. nih.gov These effects on the Golgi and endo-lysosomal system have been observed both in cell culture (in vitro) and in animal models (in vivo). nih.govnih.gov The structural integrity of these organelles is vital for maintaining normal cellular function, and their disorganization by chloroquine represents a significant cellular stressor independent of its role in autophagy inhibition.
Effects on Cellular Metabolism (e.g., mTOR and AMPK Pathways)
In some cellular contexts, such as melanoma cells, the knockdown of integrin-linked kinase (ILK) can induce autophagy through the activation of AMPK. nih.gov Chloroquine, when used in these systems, can further impact mTOR activity. nih.gov Specifically, in certain melanoma cell lines, chloroquine treatment, both alone and in combination with ILK silencing, led to a decrease in the phosphorylation of a specific site on mTOR (S2448), indicative of reduced mTORC1 activity. nih.gov Interestingly, in some cases, chloroquine treatment was associated with an increase in the phosphorylation of another site (S2481), suggesting a potential increase in mTORC2 activity. nih.gov
Immunomodulatory and Anti-inflammatory Cellular Mechanisms
Chloroquine possesses significant immunomodulatory and anti-inflammatory properties that are mediated through various cellular mechanisms. These effects are central to its use in certain autoimmune and inflammatory conditions.
Modulation of Toll-like Receptor (TLR) Signaling (TLR3, TLR7, TLR8, TLR9)
A key immunomodulatory function of chloroquine is its ability to inhibit signaling by endosomal Toll-like receptors (TLRs), specifically TLR3, TLR7, TLR8, and TLR9. nih.govnih.gov These TLRs are intracellular receptors that recognize nucleic acids derived from pathogens and play a crucial role in initiating innate immune responses. nih.govyoutube.com TLR3 recognizes double-stranded RNA, TLR7 and TLR8 recognize single-stranded RNA, and TLR9 recognizes CpG DNA. nih.gov
Chloroquine, by accumulating in endosomes and raising their pH, interferes with the proper function of these TLRs. researchgate.net This prevents them from binding to their respective ligands and initiating downstream signaling cascades that lead to the production of pro-inflammatory cytokines. nih.gov For example, studies have shown that chloroquine can protect against sepsis-induced acute kidney injury by inhibiting these endosomal TLRs. nih.gov The inhibitory effect of chloroquine on TLR9 signaling has been particularly noted. nih.gov Genetic variations in TLR3, TLR7, and TLR8 have been associated with systemic lupus erythematosus, highlighting the importance of these receptors in autoimmune diseases where chloroquine is used. umn.edu
Suppression of Antigen Processing and Presentation (MHC Class II Pathway)
Chloroquine can suppress the adaptive immune response by interfering with the processing and presentation of antigens by major histocompatibility complex (MHC) class II molecules. nih.govnih.govimmunology.org Antigen-presenting cells (APCs), such as dendritic cells, macrophages, and B cells, present exogenous antigens on MHC class II molecules to activate CD4+ T helper cells, a critical step in orchestrating the adaptive immune response. immunology.orgreactome.org
Inhibition of Pro-inflammatory Cytokine Secretion (e.g., IL-1, IL-6, TNF)
Chloroquine sulfate (B86663) monohydrate demonstrates a significant capacity to inhibit the secretion of key pro-inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). oup.comphysiology.orgnih.govresearchgate.net This inhibitory effect is a cornerstone of its immunomodulatory properties.
Research indicates that chloroquine acts on multiple levels to suppress cytokine production. In studies involving lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) and monocytes/macrophages, chloroquine has been shown to inhibit the release of TNF-α. oup.comnih.gov Interestingly, this inhibition of TNF-α does not appear to occur at the level of messenger RNA (mRNA) transcription or the synthesis of its 26-kDa precursor. oup.comnih.gov Instead, chloroquine is suggested to block the post-translational processing and conversion of the cell-associated TNF-α precursor into its mature, soluble form. oup.comnih.gov
In contrast, chloroquine's inhibitory effect on IL-1β and IL-6 production is associated with a reduction in their mRNA levels. oup.comphysiology.orgnih.gov This is not due to a decrease in gene transcription but rather a reduction in the stability of the IL-1β and IL-6 mRNA molecules. oup.comnih.gov This suggests that chloroquine interferes with the cellular machinery responsible for maintaining the integrity of these specific mRNA transcripts, leading to their premature degradation and consequently, reduced protein synthesis and secretion.
The weak base properties of chloroquine are thought to contribute to its anti-inflammatory effects. physiology.org By increasing the pH within acidic intracellular compartments, chloroquine may disrupt signaling pathways that are crucial for the expression and secretion of pro-inflammatory cytokines. physiology.org This dose-dependent inhibition has been observed in various cell types, including human lung macrophages, highlighting its potential to mitigate inflammatory responses in different tissues. nih.gov
Table 1: Effect of Chloroquine on Pro-inflammatory Cytokine Secretion
| Cytokine | Cell Type | Observed Effect of Chloroquine | Proposed Mechanism |
|---|---|---|---|
| TNF-α | Human Monocytes/Macrophages | Inhibition of release. oup.comnih.gov | Blocks conversion of cell-associated precursor to mature protein. oup.comnih.gov |
| IL-1β | Human Monocytes/Macrophages | Inhibition of release. oup.comnih.gov | Decreases mRNA stability. oup.comnih.gov |
| IL-6 | Human Monocytes/Macrophages | Inhibition of release. oup.comnih.gov | Decreases mRNA stability. oup.comnih.gov |
| TNF-α, IL-6, CCL2, CCL3 | Human Lung Explants | Inhibition of LPS-induced release. nih.gov | Anti-inflammatory activity. nih.gov |
Interference with Cytosolic Nucleic Acid Sensors (e.g., cGAS-STING, RIG-I Pathways)
Chloroquine sulfate monohydrate has been shown to interfere with key cytosolic nucleic acid sensing pathways, namely the cGAS-STING and RIG-I pathways, which are critical for initiating innate immune responses to the presence of foreign or misplaced DNA and RNA in the cytoplasm. nih.gov
The cGAS-STING pathway is activated when cyclic GMP-AMP synthase (cGAS) recognizes cytosolic DNA. nih.gov This binding event triggers the synthesis of the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the stimulator of interferon genes (STING), leading to the production of type I interferons (IFN-I). nih.gov Research indicates that chloroquine can directly interfere with this process by blocking the binding of double-stranded DNA (dsDNA) to cGAS. nih.gov This inhibition prevents the subsequent activation of the STING pathway and the downstream production of IFN-I. nih.gov
The RIG-I pathway is responsible for detecting cytosolic RNA, particularly from RNA viruses. nih.govinvivogen.com Retinoic acid-inducible gene I (RIG-I) recognizes viral RNA and signals through the mitochondrial antiviral-signaling protein (MAVS), ultimately leading to the expression of IFN-I. nih.govinvivogen.com Some studies suggest that chloroquine may also inhibit the RIG-I-stimulated induction of interferons, although the precise mechanisms of this interference require further investigation. nih.gov
It is noteworthy that the cGAS-STING and RIG-I-MAVS pathways are interconnected. invivogen.comnih.gov For instance, STING can potentiate RIG-I-mediated signaling, and the activation of one pathway can influence the other. invivogen.comnih.gov Therefore, chloroquine's ability to interfere with both pathways highlights its broad immunomodulatory effects on innate immunity.
Table 2: Chloroquine's Interference with Cytosolic Nucleic Acid Sensors
| Pathway | Key Sensor | Mechanism of Action of Chloroquine | Downstream Effect |
|---|---|---|---|
| cGAS-STING | cGAS | Blocks the binding of dsDNA to cGAS. nih.gov | Attenuates STING pathway activation and IFN-I production. nih.gov |
| RIG-I | RIG-I | May inhibit RIG-I-stimulated induction of interferons. nih.gov | Potential reduction in IFN-I production. nih.gov |
Modulation of Macrophage Polarization (M1/M2 Phenotype Shift in Tumor Microenvironment)
This compound can modulate the polarization of macrophages, particularly within the tumor microenvironment (TME). nih.govnih.govrepec.org Macrophages are highly plastic cells that can adopt different functional phenotypes, broadly categorized as the pro-inflammatory, anti-tumor M1 phenotype and the anti-inflammatory, pro-tumor M2 phenotype. youtube.commdpi.com In many cancers, tumor-associated macrophages (TAMs) predominantly exhibit an M2-like phenotype, which contributes to immunosuppression and tumor progression. nih.govmdpi.com
Research has demonstrated that chloroquine can induce a shift in TAMs from the M2 phenotype towards the M1 phenotype. nih.govnih.govrepec.org This repolarization is a significant aspect of chloroquine's anti-cancer properties. The proposed mechanism involves chloroquine's ability to increase the pH of lysosomes within macrophages. nih.govnih.gov This alteration in lysosomal pH is believed to trigger the release of calcium ions (Ca2+) from the lysosomes via the mucolipin-1 (Mcoln1) channel. nih.govnih.gov The resulting increase in cytosolic Ca2+ activates signaling pathways, including p38 and NF-κB, which are instrumental in driving the polarization of macrophages towards the M1 phenotype. nih.govnih.gov
Furthermore, the released Ca2+ can activate the transcription factor EB (TFEB), which in turn reprograms the metabolism of TAMs, shifting it from oxidative phosphorylation towards glycolysis, a metabolic feature associated with M1 macrophages. nih.govrepec.org By resetting TAMs to an M1 phenotype, chloroquine helps to create a more pro-inflammatory and anti-tumor microenvironment. nih.govnih.gov This shift can lead to a decrease in the infiltration of other immunosuppressive cells, such as myeloid-derived suppressor cells and regulatory T cells, and enhance the anti-tumor activity of T cells. nih.gov
Table 3: Chloroquine's Modulation of Macrophage Polarization
| Cell Type | Initial Phenotype | Effect of Chloroquine | Resulting Phenotype | Key Molecular Mechanisms |
|---|---|---|---|---|
| Tumor-Associated Macrophages (TAMs) | M2 (pro-tumor) | Induces repolarization. nih.govnih.gov | M1 (anti-tumor) | Increased lysosomal pH, Ca2+ release via Mcoln1, activation of p38 and NF-κB, activation of TFEB, and metabolic reprogramming. nih.govnih.govrepec.org |
Effects on Natural Killer (NK) Cell Activity
This compound has been shown to have an inhibitory effect on the activity of Natural Killer (NK) cells in vitro. nih.gov NK cells are a crucial component of the innate immune system, playing a significant role in the early defense against viral infections and cancer by recognizing and eliminating target cells without prior sensitization.
Studies have demonstrated that pharmacological concentrations of chloroquine can inhibit the cytotoxic activity of NK cells against target cells. nih.gov However, the precise mechanism of this inhibition appears to differ from that of other antimalarial drugs like mefloquine (B1676156). While mefloquine was found to inhibit the formation of conjugates between NK cells and their target cells, chloroquine's inhibitory effect was not dependent on this step. nih.gov
One proposed mechanism for chloroquine's effect on NK cell function relates to its lysosomotropic properties. nih.gov The generation of functional perforin, a key cytotoxic molecule released by NK cells to kill target cells, requires an acidic environment within the secretory lysosomes for its proper processing. nih.gov By raising the pH of these acidic compartments, chloroquine may block the maturation of perforin, thereby impairing the lytic capacity of NK cells. nih.gov This effect has been observed to be particularly relevant in perforin-dependent NK cell cytotoxicity. nih.gov
It is also noted that the inhibitory effect of chloroquine on NK cell activity can be counteracted by the addition of cytokines such as alpha-interferon (IFN-α) or interleukin-2 (B1167480) (IL-2). nih.gov
Antiviral Cellular Mechanisms
Interference with Viral Entry Processes (e.g., Host Receptor Glycosylation, Endosomal pH Disruption)
This compound exhibits antiviral activity by interfering with several key processes involved in viral entry into host cells. nih.govnih.govoup.comresearchgate.net A primary mechanism is its ability to disrupt the pH of acidic intracellular organelles, particularly endosomes. nih.govoup.comresearchgate.net Many viruses utilize the endocytic pathway for entry, which requires a low pH environment within the endosome to facilitate conformational changes in viral proteins, leading to fusion of the viral and endosomal membranes and subsequent release of the viral genome into the cytoplasm. nih.govnih.gov As a weak base, chloroquine accumulates in these acidic compartments and raises their pH. oup.comyoutube.comyoutube.com This increase in endosomal pH can inhibit the activity of pH-dependent proteases, such as cathepsins, which are necessary for the cleavage and activation of viral surface proteins for some viruses. nih.govoup.com
Another significant antiviral mechanism of chloroquine involves its interference with the glycosylation of host cell receptors and viral proteins. nih.govnih.govoup.com Glycosylation is a critical post-translational modification that affects the structure and function of many proteins, including viral envelope proteins and their corresponding host cell receptors. nih.gov By altering the pH of the Golgi apparatus, another acidic organelle, chloroquine can disrupt the function of glycosylating enzymes. nih.gov This can lead to improper glycosylation of host cell receptors, such as the angiotensin-converting enzyme 2 (ACE2) receptor used by some coronaviruses, potentially reducing the efficiency of viral binding. nih.govoup.comresearchgate.net Similarly, altered glycosylation of viral surface proteins can impair their ability to interact with host receptors and mediate viral entry. nih.govnih.gov
Table 4: Chloroquine's Interference with Viral Entry
| Mechanism | Target Organelle/Process | Effect of Chloroquine | Consequence for Viral Entry |
|---|---|---|---|
| Endosomal pH Disruption | Endosomes | Increases intra-endosomal pH. nih.govoup.comresearchgate.net | Inhibits pH-dependent viral fusion and uncoating. nih.govnih.gov |
| Inhibition of Host Receptor Glycosylation | Golgi Apparatus | Alters glycosylation of host cell receptors (e.g., ACE2). nih.govnih.govoup.com | Reduces viral binding efficiency. researchgate.net |
Inhibition of Viral Replication Pathways (e.g., Viral Proteases)
Beyond its effects on viral entry, this compound may also inhibit viral replication through various intracellular mechanisms. One area of investigation has been its potential to inhibit viral proteases. Viral proteases are essential enzymes for many viruses, as they cleave viral polyproteins into individual functional proteins required for viral replication and assembly.
However, studies investigating the direct inhibitory effect of chloroquine on certain viral proteases, such as the main protease (Mpro) of SARS-CoV-2, have shown that chloroquine does not act as a potent inhibitor. pnas.org Enzymatic assays have indicated that chloroquine has a very high IC50 value against Mpro, suggesting it is not an effective direct inhibitor of this particular protease. pnas.org
While direct inhibition of specific viral proteases by chloroquine may be limited, its broader effects on the cellular environment can indirectly impact viral replication. For instance, by altering the pH of intracellular compartments, chloroquine can disrupt the function of various cellular enzymes that may be co-opted by viruses for their replication. nih.gov Additionally, some research suggests that chloroquine can interfere with the maturation of viral proteins by inhibiting their glycosylation, a process that can be crucial for proper protein folding and function. nih.gov
It has also been proposed that chloroquine's inhibition of autophagic proteolysis can contribute to its antiviral effects against certain viruses, such as Hepatitis C virus (HCV). nih.gov By inhibiting the acidification of lysosomes and endosomes, chloroquine can disrupt the autophagy process, which some viruses utilize for their replication. nih.gov
Modulation of Host Cell Signaling Pathways Relevant to Viral Replication (e.g., p38 MAPK)
Chloroquine has been shown to interfere with viral replication by modulating host cell signaling pathways, particularly the p38 mitogen-activated protein kinase (MAPK) pathway. researchgate.netnih.gov The activation of the p38 MAPK pathway is a crucial event for the replication of a number of viruses. thno.orgbiorxiv.org Viruses can exploit this pathway to facilitate their own life cycle within the host cell. biorxiv.org
Research on human coronaviruses, such as HCoV-229E, has demonstrated that chloroquine can inhibit viral replication by specifically inhibiting the p38 MAPK pathway. nih.gov Studies have shown that chloroquine treatment of infected cells leads to a decrease in the phosphorylation and activation of p38 MAPK. nih.gov This inhibition of the MAPK pathway by chloroquine has been observed at concentrations that are lower than those typically used in clinical settings. nih.gov The antiviral effect of chloroquine in this context is believed to be a direct consequence of its ability to interfere with this signaling cascade, which is essential for viral progeny replication. nih.gov
Furthermore, the inhibition of p38 MAPK by chloroquine can also downregulate inflammatory pathways that are often triggered by viral infections. nih.gov In addition to its effects on p38 MAPK, chloroquine has been observed to inhibit the phosphorylation of other related kinases like c-Jun N-terminal kinase (JNK) and ERK1/2 in certain cell types. nih.gov
The mechanism by which chloroquine inhibits the p38 MAPK pathway is thought to be multifaceted. While the precise details are still under investigation, it is clear that by targeting this key cellular signaling hub, chloroquine can exert a significant inhibitory effect on the replication of various viruses that depend on it. researchgate.netnih.govthno.org
Zinc Ionophore Activity and Intracellular Zinc Redistribution
Chloroquine acts as a zinc ionophore, a molecule that can transport zinc ions across biological membranes into the cell. researchgate.netnih.govnih.gov This activity has been demonstrated in various cell types, including human ovarian cancer cells (A2780). researchgate.netnih.govnih.gov Studies have shown that chloroquine significantly enhances the uptake of zinc by these cells in a concentration-dependent manner. researchgate.netnih.gov
The process is specific to zinc, as the presence of other metal ions like copper or iron does not affect chloroquine-induced zinc uptake. researchgate.netnih.gov The increased intracellular zinc levels can be attenuated by the use of a high-affinity metal-binding compound, further confirming the specificity of this transport mechanism. nih.gov
Once inside the cell, chloroquine facilitates the redistribution of zinc ions, with a notable accumulation within lysosomes. researchgate.netnih.govnih.gov This has been visualized through fluorescent microscopy, where co-localization of zinc probes and lysosomal markers is observed after treatment with chloroquine and zinc. nih.govfigshare.com The accumulation of zinc within these acidic organelles is consistent with chloroquine's known property as a lysosomotropic agent, meaning it tends to accumulate in lysosomes. nih.gov
The combination of chloroquine and zinc has been shown to enhance cytotoxicity and induce apoptosis in cancer cells. researchgate.netnih.gov This suggests that the zinc ionophore activity of chloroquine may contribute to its anticancer effects. researchgate.netnih.gov The influx of zinc into the cell and its subsequent redistribution, particularly to the lysosomes, appears to be a key aspect of chloroquine's mechanism of action. nih.govmdpi.com
Anticancer Cellular and Molecular Mechanisms
Induction of Programmed Cell Death (Apoptosis) in Cancer Cell Lines
Chloroquine has been demonstrated to induce programmed cell death, or apoptosis, in a variety of cancer cell lines. spandidos-publications.comnih.gov This effect has been observed in melanoma, lung cancer, glioblastoma, and head and neck cancer cells, among others. spandidos-publications.comnih.govnih.gov The induction of apoptosis by chloroquine is often dose-dependent, with higher concentrations leading to a greater number of apoptotic cells. spandidos-publications.com
In melanoma cell lines, treatment with chloroquine has been shown to decrease cell viability and significantly increase caspase activity, a key indicator of apoptosis. nih.gov This pro-apoptotic effect was observed in a majority of melanoma cell lines tested, irrespective of their oncogenic mutation status. nih.gov One mechanism by which chloroquine promotes apoptosis in melanoma is by increasing the stability of the pro-apoptotic protein PUMA. nih.gov
In human A549 lung cancer cells, chloroquine induces apoptosis at relatively higher concentrations. spandidos-publications.com The mechanism in these cells involves the mitochondrial-dependent apoptosis pathway, characterized by the downregulation of the anti-apoptotic protein Bcl-2, an increase in the pro-apoptotic protein Bax, a decrease in mitochondrial membrane potential, and the release of cytochrome c from the mitochondria into the cytosol. spandidos-publications.com This cascade of events ultimately leads to the activation of caspase-3 and the cleavage of PARP, culminating in cell death. spandidos-publications.com
Furthermore, studies have shown that chloroquine can induce DNA double-strand breaks in cancer cells, which can trigger apoptosis. nih.gov The combination of chloroquine with DNA repair inhibitors has been found to have a synergistic effect on apoptosis induction in several cancer cell lines. nih.gov
Sensitization of Cancer Cells to Other Agents in Preclinical Models
A significant aspect of chloroquine's anticancer potential lies in its ability to sensitize cancer cells to the effects of other therapeutic agents, including chemotherapy and radiation. nih.govspandidos-publications.comnih.gov This sensitizing effect has been observed in various preclinical models and across different cancer types. spandidos-publications.comnih.govsigmaaldrich.com
For instance, chloroquine has been reported to enhance the efficacy of chemotherapeutic drugs such as cisplatin, LY294002 (a PtdIns3K inhibitor), and rapamycin (B549165) (an mTOR inhibitor) in mouse breast cancer cell lines. nih.govsigmaaldrich.com While chloroquine is a known inhibitor of autophagy, a cellular process that can promote cancer cell survival, its sensitizing effects are not always dependent on this function. nih.govsigmaaldrich.com In some breast cancer models, sensitization to chemotherapy by chloroquine occurred even when autophagy was not inhibited, suggesting alternative mechanisms of action. nih.govsigmaaldrich.com
In other studies, the combination of chloroquine with drugs like Panobinostat (a histone deacetylase inhibitor) has shown potent synergistic effects in inducing apoptosis in glioblastoma and head and neck cancer cell lines. nih.gov This synergy is attributed to chloroquine's ability to cause DNA double-strand breaks, while Panobinostat inhibits the repair of this damage. nih.gov
The ability of chloroquine to enhance the cytotoxicity of other anticancer agents is a promising area of research. By weakening the cancer cells' defense mechanisms, chloroquine can potentially lower the required doses of conventional therapies, thereby reducing their associated side effects. nih.gov
Modulation of Tumor Microenvironment Components (e.g., Tumor Vasculature Normalization, Immune Cell Populations)
Chloroquine can significantly modulate the tumor microenvironment, which plays a crucial role in cancer progression and response to therapy. nih.govnih.gov One of its key effects is the normalization of the tumor vasculature. nih.gov This process can improve the delivery and efficacy of other chemotherapeutic agents to the tumor site. nih.gov
Furthermore, chloroquine has been shown to alter the composition and function of immune cell populations within the tumor microenvironment. nih.govnih.gov It can reset tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a tumor-killing M1 phenotype. nih.gov This repolarization is achieved by increasing the pH of macrophage lysosomes, leading to calcium release and the activation of signaling pathways like p38 and NF-κB, which drive the M1 phenotype. nih.gov
In preclinical models of breast cancer, chloroquine treatment has been associated with an increase in CD8+ T cells, which are critical for antitumor immunity. nih.gov Concurrently, it leads to a decrease in immunosuppressive cells such as TAMs, myeloid-derived suppressor cells (MDSCs), and regulatory T cells (Tregs) within the tumor microenvironment. nih.gov This shift in the immune landscape from an immunosuppressive to an immunostimulatory state can enhance the body's natural ability to fight the cancer. nih.govnih.gov
By modulating both the physical structure (vasculature) and the cellular components (immune cells) of the tumor microenvironment, chloroquine can create a more favorable setting for effective anticancer therapy. nih.govnih.govnih.gov
Impact on Cancer Stem Cell Populations in vitro
Chloroquine has demonstrated the ability to target and eliminate cancer stem cells (CSCs), a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to therapy. nih.govgwu.edumdpi.com
In triple-negative breast cancer (TNBC), a particularly aggressive form of the disease, chloroquine has been shown to effectively target CSCs characterized by the CD44+/CD24−/low cell surface markers. nih.govgwu.edu The mechanism of action in these cells involves the inhibition of autophagy, which leads to mitochondrial damage and an impaired ability to repair DNA double-strand breaks. gwu.edu Electron microscopy has revealed that chloroquine induces damage to the mitochondrial cristae, resulting in mitochondrial membrane depolarization and the accumulation of superoxide (B77818) and DNA damage. gwu.edu
Studies have also shown that chloroquine can diminish the ability of TNBC cells to metastasize in vitro and in xenograft models. gwu.edu When used in combination with carboplatin, a common chemotherapy agent, chloroquine was found to inhibit the carboplatin-induced autophagy that can protect CSCs. gwu.edu This combination treatment significantly reduced the expression of DNA repair proteins in the CSC subpopulation, leading to a reduction in tumor growth in carboplatin-resistant TNBC models. gwu.edu
Cellular Metabolic Reprogramming (e.g., Oxidative Phosphorylation to Glycolysis in Macrophages)
Chloroquine has been shown to induce a significant metabolic shift in macrophages, particularly reprogramming them from a state of oxidative phosphorylation to glycolysis. nih.gov This alteration is a key component of its immunomodulatory effects. Mechanistically, chloroquine elevates the pH within macrophage lysosomes, which triggers the release of calcium ions (Ca2+) through the lysosomal channel mucolipin-1. nih.gov This calcium release activates transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. nih.gov The activation of TFEB is instrumental in reprogramming the metabolic landscape of these immune cells, steering them towards a glycolytic state. nih.gov This metabolic switch is critical for the functional plasticity of macrophages, influencing their inflammatory phenotype. nih.govelifesciences.org For instance, in the context of tumor-associated macrophages (TAMs), this chloroquine-induced shift from M2 to the M1, pro-inflammatory phenotype is accompanied by this metabolic reprogramming. nih.gov
Other Cellular and Molecular Effects (Non-Disease Specific)
Beyond its influence on macrophage metabolism, chloroquine exerts several other distinct effects at the cellular and molecular level.
In non-parasitized red blood cells (RBCs), chloroquine influences the function of major proteins, namely hemoglobin and Anion Exchanger 1 (AE1), also known as band 3 protein. nih.govnih.gov It affects the oxygen-carrying capacity of hemoglobin by shifting its conformational structure towards the high-affinity R-state. nih.govresearchgate.net
Furthermore, chloroquine modulates the activity of AE1, which is crucial for anion exchange across the erythrocyte membrane. nih.gov This influence begins at a concentration of 2.5 µM and reaches its peak effect at 20 µM. nih.govnih.gov The rate of anion exchange is significantly increased in the presence of chloroquine. nih.gov
Interactive Table: Effect of Chloroquine on Anion Exchanger 1 (AE1) Activity
| Chloroquine Concentration | Effect on AE1 Flux |
| 2.5 µM | Initiation of anion exchange rate variation |
| 20 µM | Maximum effect on anion exchange rate |
Chloroquine has been demonstrated to induce DNA double-strand breaks (DSBs). nih.govnih.gov This genotoxic effect is linked to the production of reactive oxygen species (ROS). nih.govnih.gov The repair of these chloroquine-induced DSBs is handled by cellular DNA repair pathways, including nonhomologous end joining (NHEJ). nih.gov
While not a direct inhibitor of topoisomerase II itself, the cytotoxicity of chloroquine is significantly enhanced when combined with inhibitors of DNA repair pathways. nih.gov For instance, when the NHEJ pathway is blocked by specific inhibitors, the cell-killing effects of chloroquine are synergistically increased. nih.govnih.gov This suggests that the efficacy of chloroquine is intrinsically linked to the cell's capacity to repair the DNA damage it causes. Topoisomerase II is an enzyme that alters DNA topology by cutting and rejoining double-stranded DNA to relieve supercoiling, and its inhibition leads to the accumulation of DNA damage and ultimately apoptosis. youtube.com The damage induced by chloroquine places a burden on these repair systems.
A notable effect of chloroquine on red blood cells is the significant reduction of both intracellular and extracellular ATP levels. nih.govnih.gov In RBCs pre-treated with 10 µM of chloroquine, a substantial decrease in ATP was observed. nih.gov Specifically, this resulted in a 62.7% decrease in intracellular ATP and a 47.6% decrease in extracellular ATP compared to untreated cells. nih.gov
This reduction in ATP is associated with a decrease in the activity of Protein Tyrosine Phosphatase 1B (PTP-1B), a key phosphatase located in the red blood cell membrane. nih.govnih.gov The activity of PTP-1B is influenced by ATP levels, and the diminished ATP content in chloroquine-treated cells leads to a slight decrease in PTP-1B's enzymatic function. nih.gov
Interactive Table: Effect of 10 µM Chloroquine on Red Blood Cell ATP Levels
| ATP Location | Percentage Decrease |
| Intracellular | 62.7% |
| Extracellular | 47.6% |
Mechanisms of Resistance and Hypersensitivity in Research Models
Molecular Basis of Antimalarial Resistance
The primary driver of high-level chloroquine (B1663885) resistance is the genetic modification of transporter proteins located in the membrane of the parasite's digestive vacuole (DV). This acidic organelle is the site of hemoglobin digestion and the primary location of chloroquine's antimalarial action.
The central figure in chloroquine resistance is the P. falciparum chloroquine resistance transporter (PfCRT). In susceptible parasites, the wild-type PfCRT protein is involved in transporting peptides. researchgate.netmalariaworld.org However, specific point mutations in the pfcrt gene alter the protein's function, enabling it to transport chloroquine out of the digestive vacuole. nih.gov This drug efflux mechanism reduces the concentration of chloroquine at its site of action, preventing it from inhibiting the detoxification of heme, a toxic byproduct of hemoglobin digestion. nih.gov
The cornerstone mutation for chloroquine resistance is the substitution of threonine for lysine (B10760008) at position 76 (K76T). malariaworld.orgresearchgate.net This single change is considered a definitive marker for chloroquine-resistant phenotypes. nih.gov This key mutation is almost always accompanied by a suite of other mutations that modulate the level of resistance and the transporter's function. These mutations are found in various combinations, often defining the geographical origin of the resistant parasite strain. nih.gov For instance, the Dd2 strain, a widely studied chloroquine-resistant line, contains a specific set of mutations in its PfCRT. malariaworld.orgacs.org Research has shown that both chloroquine and another antimalarial, piperaquine, bind to PfCRT isoforms with high affinity (in the range of 0.1–0.2 μM Kd at pH 5.5), but drug transport is significantly higher in the resistant isoforms. nih.gov This enhanced transport capacity directly correlates with the resistance phenotype. nih.gov
| PfCRT Allele | Key Mutations | Associated Phenotype | Geographic Origin/Strain |
|---|---|---|---|
| Wild-type (e.g., HB3) | K76 | Chloroquine-Sensitive (CQS) | Various |
| Dd2 | K76T, C72S, V73V, M74I, N75E, A220S, Q271E, N326S, T333T, I356T, R371I | Chloroquine-Resistant (CQR) | Southeast Asia |
| Cam734 | A144F (in addition to other mutations) | CQR, contributes to amodiaquine (B18356) and quinine (B1679958) resistance | Southeast Asia. eurekalert.orgindiatimes.com |
While PfCRT is the primary determinant of chloroquine resistance, another transporter, the P. falciparum multidrug resistance 1 (PfMDR1) protein, plays a significant modulatory role. nih.gov PfMDR1 is an ATP-binding cassette (ABC) transporter also located on the digestive vacuole membrane. nih.gov Polymorphisms and changes in the copy number of the pfmdr1 gene can influence the susceptibility of the parasite to chloroquine and other antimalarials. nih.govasm.org
The role of PfMDR1 is complex and can be dependent on the genetic background of the parasite, particularly the pfcrt allele present. For example, the N86Y mutation in PfMDR1 has been associated with altered susceptibility. In parasites with the mutant PfCRT (76T), the presence of the PfMDR1 86Y mutation can increase susceptibility to chloroquine. nih.gov Conversely, in parasites with a wild-type PfCRT (K76), the 86Y mutation is linked to increased susceptibility to other drugs like mefloquine (B1676156) and lumefantrine. nih.gov In some regions, such as Madagascar, clinical failures of chloroquine treatment were significantly associated with the PfMDR1 86Y mutation, even when the prevalence of the key PfCRT mutation was lower. pasteur.fr This suggests that in certain contexts, PfMDR1 mutations can be a primary driver of treatment failure. pasteur.fr
| PfMDR1 Polymorphism | Associated Effect on Drug Susceptibility (in specific genetic contexts) |
|---|---|
| N86Y | Associated with increased susceptibility to chloroquine in PfCRT 76T parasites. nih.gov Associated with late clinical chloroquine failures in some regions. pasteur.fr |
| Y184F | The 86Y-Y184 haplotype is associated with increased susceptibility to MDAQ, lumefantrine, and mefloquine. nih.gov |
| S1034C, N1042D, D1246Y | Mutations at these codons can reduce or abolish mefloquine resistance. nih.gov Competition experiments show these mutations incur a fitness cost in the absence of drug pressure. nih.gov |
The digestive vacuole of the malaria parasite is an acidic compartment, with a pH estimated to be around 5.0-5.5. acs.orgnih.gov Chloroquine is a weak base and, in its uncharged form, can diffuse across membranes into the acidic DV. nih.gov Once inside, it becomes protonated, primarily to a diprotonated state (CQH2+), which is membrane-impermeable and becomes trapped. nih.govmdpi.com This accumulation is a key feature of its mechanism of action in sensitive parasites.
Mutations in PfCRT, particularly the K76T mutation, are believed to confer resistance by allowing the efflux of this trapped, protonated chloroquine. nih.govmdpi.com The replacement of the positively charged lysine with a neutral threonine residue is thought to remove an electrostatic barrier, facilitating the binding and transport of the positively charged protonated chloroquine molecule out of the vacuole. mdpi.comnih.gov This process is hypothesized to be an H+-coupled transport, where the efflux of protonated chloroquine is linked to the movement of protons, effectively causing a proton leak from the DV. nih.gov This efflux counters the drug's accumulation, thereby reducing its effective concentration within the organelle. nih.gov
The ultimate target of chloroquine within the digestive vacuole is ferriprotoporphyrin IX (heme), a toxic byproduct of the parasite's digestion of hemoglobin. nih.govresearchgate.net Chloroquine binds to heme, preventing its polymerization into inert hemozoin crystals, leading to a buildup of the toxic heme which damages parasite membranes. researchgate.netnih.gov
Early theories of resistance proposed a deficiency in chloroquine binding in resistant strains. mdpi.com While it is now established that the primary mechanism of resistance is the reduction of drug accumulation via PfCRT-mediated efflux, the concept of access to heme remains central. nih.govnih.gov Research has shown that while the number of chloroquine binding sites (hematin) is equal in resistant and sensitive clones, the apparent affinity of this binding correlates with the drug's activity. nih.gov The resistance mechanism mediated by PfCRT effectively regulates the access of chloroquine to its heme target. nih.gov By pumping the drug out of the digestive vacuole, mutant PfCRT lowers the intravacuolar drug concentration, which in turn leads to reduced binding to heme, mimicking a lower binding affinity and allowing heme detoxification to proceed. nih.govnih.gov
Drug Hypersensitivity Induced by Altered Transporter Proteins (e.g., PfCRT)
A fascinating consequence of the mutations in PfCRT that confer chloroquine resistance is the simultaneous induction of hypersensitivity to a different set of structurally diverse drugs. nih.govnih.gov This phenomenon, also known as collateral sensitivity, means that chloroquine-resistant parasites can be more easily killed by certain other compounds than their chloroquine-sensitive counterparts.
The molecular mechanisms for this hypersensitivity are linked to the altered transport properties of the mutant PfCRT protein. nih.govnih.gov Research has identified at least two distinct scenarios:
Enhanced Drug Sequestration: For some drugs, like quinine, the mutant PfCRT isoform appears to bind the drug with extremely high affinity within its transport channel. nih.gov This effectively traps the drug, preventing its efflux and potentially increasing its concentration within the digestive vacuole where it exerts its antimalarial effect.
Drug Redistribution: For other compounds, such as the antiviral drug amantadine, the situation is reversed. Amantadine, which also sequesters in the digestive vacuole, is transported by the mutant PfCRT out of the vacuole and into the parasite's cytosol. nih.govnih.gov This efflux, which mirrors the mechanism for chloroquine resistance, paradoxically leads to hypersensitivity because amantadine's primary antimalarial target appears to be in the cytosol. nih.gov By leaking the drug into this compartment, the mutant PfCRT enhances the drug's access to its target. researchgate.netnih.gov
Crucially, mutations that suppress this hypersensitivity often lead to a restoration of chloroquine sensitivity. nih.govnih.gov This is because these "reverting" mutations typically abrogate the ability of the mutant PfCRT to transport chloroquine, highlighting the delicate balance between resistance and hypersensitivity governed by the transporter's structure and function. nih.gov This inverse relationship provides a potential avenue for exploiting the vulnerabilities of drug-resistant malaria parasites. nih.gov
Analytical and Computational Methodologies in Chloroquine Sulfate Monohydrate Research
Spectroscopic Techniques for Structural and Interaction Studies
Spectroscopic methods are fundamental in determining the three-dimensional arrangement of atoms within a crystal and understanding the noncovalent interactions that govern its structure.
X-ray Diffraction (XRD) is a primary tool for this purpose. X-ray powder diffraction data has been used to determine the crystal structure of chloroquine (B1663885) sulphate monohydrate (C₁₈H₂₆ClN₃·H₂SO₄·H₂O). cambridge.org Studies have shown that crystals of chloroquine sulphate monohydrate are orthorhombic, belonging to the space group P212121. cambridge.org The lattice parameters have been determined as a=9.0134(7) Å, b=11.7417(6) Å, and c= 19.850(1) Å. cambridge.org This technique provides precise information on bond lengths and angles, confirming the molecular geometry. uob.edu.lynih.gov
In addition to traditional X-ray diffraction, high-resolution single-crystal X-ray diffraction experiments, performed at cryogenic temperatures (e.g., 103 K), have provided detailed electron density models. acs.org These models are instrumental in estimating the interaction energies between molecules within the crystal lattice. acs.org Furthermore, X-ray diffraction is also utilized to analyze the crystallinity of materials used in drug delivery systems for compounds like hydroxychloroquine (B89500) sulfate (B86663). nih.gov
Other Spectroscopic Techniques: While X-ray diffraction provides structural information, other spectroscopic methods like Fourier Transform Infrared Spectroscopy (FT-IR) and UV-Visible Spectrophotometry are also employed. FT-IR has been used for the quantitative estimation of hydroxychloroquine sulphate in bulk and tablet forms, offering a cost-effective and rapid analytical method. ipinnovative.comdntb.gov.ua UV-Visible spectrophotometry is another technique used for the determination of chloroquine in pharmaceutical formulations. researchgate.net
Chromatographic Methods for Quantification in Research Samples
Chromatographic techniques are indispensable for the separation, identification, and quantification of chloroquine and its metabolites in various biological and pharmaceutical samples.
High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for chloroquine analysis due to its versatility in stationary phases and detection systems. nih.govnih.gov HPLC coupled with UV detectors is frequently employed to quantify chloroquine in pharmaceutical products and biological samples like whole blood, plasma, serum, and urine. nih.govnih.govresearchgate.net The methods are valued for their ability to separate chloroquine from its degradation products and metabolites. nih.govnih.gov
Different HPLC-based methods have been developed and validated for this purpose, with variations in columns, mobile phases, and detection wavelengths. For instance, a common approach involves using a C18 column with a mobile phase consisting of a mixture of methanol, phosphate (B84403) buffer, and perchloric acid. researchgate.net The detection is often carried out at specific UV wavelengths, such as 333 nm or 343 nm. researchgate.net The development of Ultra-High-Performance Liquid Chromatography (UPLC) methods has offered even faster analysis times compared to conventional HPLC. nih.gov
Sample preparation for chromatographic analysis often involves techniques like liquid-liquid extraction, solid-phase extraction, and protein precipitation to remove interfering substances from the matrix. nih.govresearchgate.net
Advanced Microscopy Techniques
Advanced microscopy techniques provide visual insights into the subcellular localization and effects of chloroquine.
Confocal Microscopy has been utilized to study the effects of chloroquine on cellular structures. For example, it has been used to visualize the enlargement of endosomes bearing the CD63 marker and the redistribution of LC3B from a diffuse to a punctate pattern in response to chloroquine treatment. nih.gov This technique allows for the observation of co-localization of autophagy-related proteins with endolysosomal markers, providing evidence for chloroquine's mechanism of action at the cellular level. nih.gov
Electron Microscopy , specifically Transmission Electron Microscopy (TEM), has been used to identify the presence of small extracellular vesicles (sEVs) in secreted fractions from cells treated with chloroquine. nih.gov These vesicles are observed as cup-shaped entities, and this technique helps in understanding the cellular response to the drug. nih.gov
In Vivo Confocal Microscopy has been employed in clinical settings to examine corneal abnormalities, such as drug deposits, that can be induced by chloroquine. nih.gov This technique can detect highly reflective deposits in the epithelial basal cells of the cornea. nih.gov
Computational Chemistry and Molecular Modeling Approaches
Computational methods have become increasingly important in chloroquine research, offering a theoretical framework to understand its properties and interactions at the molecular level.
Density Functional Theory (DFT) Calculations for Molecular Interactions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of chloroquine research, DFT calculations have been employed to:
Optimize Molecular Geometries: Theoretical calculations of molecular geometries, including bond lengths and bond angles, show good agreement with experimental data obtained from X-ray crystallography. uob.edu.lynih.gov
Analyze Electronic Properties: DFT is used to study the frontier molecular orbitals (HOMO and LUMO), which helps in understanding the charge transfer within the molecule and its reactivity. nih.govniscpr.res.in
Calculate Molecular Electrostatic Potential (MEP): MEP maps provide information about the chemical reactivity of the molecule and describe intermolecular interactions. nih.govuomustansiriyah.edu.iq
Investigate Intermolecular Interactions: DFT has been used to estimate interaction energies in molecular pairs within the crystal structure of chloroquine salts, providing insights into the forces holding the crystal together. acs.org
Different levels of theory and basis sets, such as B3LYP/6-31G*, are commonly used in these calculations. nih.govuomustansiriyah.edu.iq
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. In chloroquine research, MD simulations have been utilized to:
Investigate the Influence of Hydration: Studies have explored how hydration water affects the molecular dynamics of hydroxychloroquine sulfate, revealing changes in the rotational barriers of methyl groups in the drug molecules. acs.org
Assess the Stability of Drug-Target Complexes: MD simulations are performed to understand the stability and interaction dynamics of chloroquine and its analogues when bound to biological targets, such as viral proteins. nih.govfrontiersin.org These simulations can provide insights into the structural and dynamic characteristics of these complexes over time. frontiersin.org
In-silico Studies for Drug-Target Binding and Antiviral Activity
In-silico studies , which encompass a variety of computational techniques, are extensively used to predict and analyze the interaction of chloroquine with biological targets.
Molecular Docking: This technique is widely used to predict the binding affinity and orientation of a ligand (like chloroquine) to the active site of a receptor (such as a viral protein). nih.govnih.govresearchgate.net Docking studies have been performed to investigate the binding of chloroquine and its derivatives to various viral targets, providing insights into their potential antiviral mechanisms. nih.govnih.gov The results are often expressed as binding energy scores, with more negative values indicating a stronger interaction. nih.govresearchgate.net
Pharmacophore Modeling and ADME Analysis: These computational tools are used to explore the structural properties of compounds and predict their absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for drug development. nih.gov
Drug Repurposing Studies: In-silico approaches have been instrumental in the rapid screening of existing drugs, including chloroquine, for potential new therapeutic uses, such as in the context of emerging viral diseases. nih.gov These studies often involve comparing the binding affinities of different compounds to key viral proteins. fortunejournals.com
Physiologically Based Pharmacokinetic (PBPK) Modeling for Preclinical Predictions
Physiologically based pharmacokinetic (PBPK) modeling is a mathematical tool used to predict the absorption, distribution, metabolism, and excretion (ADMET) of drugs. mdpi.com This "bottom-up" approach integrates in vitro data, drug-specific properties, and physiological information to simulate the pharmacokinetic profile of a compound in different populations. mdpi.comnih.gov PBPK models for chloroquine and its analog, hydroxychloroquine, have been developed to understand their distribution in tissues, particularly the lungs, and to optimize dosing regimens. nih.govresearchgate.net
These models are constructed using software like PK-Sim, GastroPlus®, and SimCYP Simulator, which incorporate built-in drug databases and virtual populations. mdpi.comnih.govresearchgate.net Key parameters such as drug absorption, metabolism by cytochrome P450 enzymes, and clearance are incorporated. researchgate.netnih.gov When specific experimental data is lacking, parameters can be predicted using advanced computational methods like the advanced compartmental and transit (ACAT) model. mdpi.com
A critical aspect of PBPK modeling for chloroquine has been to predict its concentration in the lungs, the primary site of action for respiratory viruses. nih.govresearchgate.net Permeability-limited lung models have been employed to describe its distribution within lung tissues. nih.gov These models have been validated using data from preclinical studies in animals, such as rats and monkeys, as well as published human pharmacokinetic data. nih.govnih.gov The models can simulate drug concentrations in different lung compartments, including the epithelial lining fluid and alveolar macrophages, which are important sites for antiviral activity. researchgate.net
PBPK modeling has been instrumental in exploring different dosing strategies to achieve therapeutic concentrations while considering safety profiles. nih.gov For instance, simulations have been used to compare oral versus inhaled administration routes, predicting that nebulized delivery could achieve high local concentrations in the lungs with lower systemic exposure. researchgate.netresearchgate.net The models have also been applied to predict pharmacokinetics in special populations, such as pregnant women, children, the elderly, and individuals with organ impairment, where dose adjustments may be necessary. mdpi.comnih.govnih.gov
In vitro Cell Culture Systems and Assays for Mechanistic Studies
A variety of mammalian cell lines have been utilized in research to understand the cellular and molecular mechanisms of chloroquine.
HT-29 (Human Colorectal Adenocarcinoma): Studies using HT-29 cells have shown that chloroquine can inhibit autophagy, a cellular recycling process. nih.govresearchwithrutgers.com This inhibition has been shown to sensitize the cancer cells to chemoradiation. nih.govresearchwithrutgers.com Chloroquine, in combination with 5-fluorouracil (B62378) (5-FU), was found to potentiate G0/G1 phase cell cycle arrest. aacrjournals.org It has also been observed to enhance cell death in hypoxic (low oxygen) conditions. researchgate.net Furthermore, in combination with DNA repair inhibitors, chloroquine has been shown to synergistically induce apoptosis (programmed cell death). nih.gov
HCT-116 (Human Colorectal Carcinoma): Similar to HT-29 cells, research on HCT-116 cells has demonstrated that chloroquine, in combination with other drugs, can induce apoptosis. nih.gov
HepG2 (Human Liver Cancer): The HepG2 cell line has been used in studies investigating the metabolism of chloroquine.
Other Cancer Cell Lines (MDA-MB-231, HCC1937, A-172, LN-18, CAL-33): The synergistic effect of chloroquine with DNA repair inhibitors in inducing apoptosis has also been observed in breast cancer (MDA-MB-231, HCC1937), glioblastoma (A-172, LN-18), and head and neck cancer (CAL-33) cell lines. nih.gov
In vitro cultivation of Plasmodium species, the causative agents of malaria, is crucial for studying the efficacy and mechanisms of antimalarial drugs like chloroquine.
Plasmodium falciparum: This is the most lethal species of human malaria parasite and is extensively studied in vitro. nih.gov Highly synchronous cultures of P. falciparum have been used to demonstrate that different life cycle stages exhibit varying sensitivity to chloroquine. nih.gov The trophozoite and schizont stages are significantly more susceptible to the drug than the ring stage. nih.gov In vitro assays are also used to assess chloroquine resistance, a major public health concern. nih.gov These assays measure the ability of the parasite to mature into schizonts in the presence of varying concentrations of chloroquine. nih.gov Interestingly, some studies have shown that sub-curative concentrations of chloroquine can increase the rate of gametocytogenesis, the formation of sexual stage parasites, in vitro. researchgate.netthereadgroup.net
Plasmodium chabaudi: This rodent malaria parasite is used as a model system. In vivo studies with P. chabaudi have shown that treatment with antimalarial drugs can lead to earlier and increased gametocytogenesis. researchgate.net
The antiviral properties of chloroquine have been investigated using in vitro viral infection models, particularly in the context of coronaviruses.
Vero E6 Cells: These are kidney epithelial cells from an African green monkey and are highly permissive to a wide range of viruses, including SARS-CoV and SARS-CoV-2. nih.govcas.cn Studies using Vero E6 cells have shown that chloroquine can inhibit the replication of SARS-CoV-2. cas.cnmalariaworld.org Research has indicated that chloroquine exerts its antiviral effect at both the entry and post-entry stages of the viral life cycle. cas.cn It is thought to work by interfering with the acidification of endosomes, which is necessary for viral entry, and by potentially modulating the immune response. cas.cninvivogen.com Pre-treatment of Vero E6 cells with chloroquine has been shown to make them resistant to SARS-CoV infection. nih.gov The combination of hydroxychloroquine and azithromycin (B1666446) has demonstrated a synergistic antiviral effect against SARS-CoV-2 in these cells. nih.gov In comparative studies, hydroxychloroquine was found to be more potent than chloroquine in inhibiting SARS-CoV-2 in vitro. nih.gov
The immunomodulatory effects of chloroquine are studied using various immune cell models.
Dendritic Cells (DCs): Chloroquine has been shown to modulate the function of dendritic cells. nih.gov In vitro studies with bone marrow-derived DCs (BMDCs) have demonstrated that chloroquine treatment can induce a tolerogenic state, leading to the suppression of inflammatory T cell responses. nih.gov This effect appears to be dependent on the STAT1 signaling pathway. nih.gov In the context of viral infections, chloroquine can block the activation of plasmacytoid DCs (pDCs) and their production of type I interferons in response to HIV-1. nih.gov It has also been shown to improve the cross-presentation of soluble viral antigens by DCs to CD8+ T cells. nih.gov
T Cells: Chloroquine has been found to inhibit the proliferation of human T cells in vitro. nih.gov This inhibition is partly due to interference with the production of and responsiveness to interleukin-2 (B1167480) (IL-2), a key cytokine for T cell growth. nih.gov Chloroquine can also enhance CD8+ T cell responses to soluble antigens in vivo. nih.gov
B Cells: Research has shown that chloroquine can suppress the functions of effector B cells. nih.govnih.gov In vitro studies using purified B cells have demonstrated that chloroquine inhibits their proliferation in a dose-dependent manner. nih.gov It also potently suppresses the formation of plasma cells and the secretion of IgG. nih.govnih.gov The effects of chloroquine on regulatory B cells appear to be differential, with IL-10-producing regulatory B cells being more sensitive to suppression than Granzyme B-secreting regulatory B cells. nih.govnih.gov
A range of biochemical assays are employed to dissect the molecular pathways affected by chloroquine.
SQSTM1 Puncta Accumulation: This assay is used to monitor autophagy. SQSTM1/p62 is a protein that is degraded during autophagy. Inhibition of autophagy by chloroquine leads to the accumulation of SQSTM1 in puncta (dots) within the cell, which can be visualized by fluorescence microscopy.
Caspase Activation: Caspases are a family of proteases that play a central role in apoptosis. Assays that measure the activation of caspases are used to determine if a compound induces this form of cell death. Studies have shown that chloroquine, particularly in combination with other agents, can lead to caspase activation in cancer cell lines.
Enzyme Activity: Chloroquine's effect on various enzymes has been investigated. It has been shown to inhibit the activity of certain cytochrome P450 enzymes, particularly CYP2D6, which is involved in drug metabolism. nih.govnih.govdrugbank.com This inhibition is selective, as the activities of other CYP enzymes like CYP1A2, CYP2C19, CYP2E1, and CYP3A4 were not significantly affected. nih.govdrugbank.com In the context of malaria, research has explored how chloroquine might disrupt glycolysis and energy metabolism in the parasite by directly binding to key enzymes. malariaworld.org
Animal Models for Mechanistic and Preclinical Proof-of-Concept Studies
Animal models are indispensable tools in the research of Chloroquine Sulfate Monohydrate, providing critical insights into its mechanisms of action and for conducting preclinical evaluations. These models allow for the systematic investigation of the drug's pharmacodynamics and efficacy in a controlled biological system before human trials.
Rodent Models (e.g., Mice, Rats) for Pharmacodynamic and Mechanistic Evaluations
Rodent models, particularly mice and rats, are extensively used to study the pharmacodynamic properties and underlying mechanisms of chloroquine. These models are valuable for assessing how the drug affects the body and its physiological processes, as well as for investigating its therapeutic and adverse effects at a molecular and cellular level.
Pharmacodynamic studies in mice have demonstrated a dose-dependent reduction in parasitemia in Plasmodium berghei-infected individuals. nih.govnih.gov For instance, single doses of chloroquine resulted in a significant decrease in parasite load, with the nadir of parasitemia occurring approximately two days after administration. nih.govnih.gov Multiple-dose regimens have been shown to produce a lower nadir and extend survival time compared to a single equivalent dose. nih.govnih.gov The pharmacokinetic profile of chloroquine has been characterized in both healthy and malaria-infected mice, revealing differences in elimination half-life, clearance, and volume of distribution between the two states. nih.govnih.gov Specifically, in malaria-infected mice, the elimination half-life was longer (99.3 h vs 46.6 h), clearance was lower (7.9 L/h/kg vs 9.9 L/h/kg), and the volume of distribution was larger (1,122 L/kg vs 667 L/kg) compared to healthy mice. nih.govnih.gov
Mechanistic investigations in rodent models have explored various aspects of chloroquine's action. Studies in rats have been instrumental in developing physiologically based pharmacokinetic (PBPK) models. nih.gov These models help in understanding the extensive tissue distribution of chloroquine, with high concentrations found in the lung, kidney, liver, and spleen. nih.gov Such models also allow for the calculation of subcellular concentrations, highlighting the significant sequestration of chloroquine in lysosomes, which is a key aspect of its mechanism of action. nih.gov
Furthermore, rodent models have been employed to investigate the neurological and immunological effects of chloroquine. For example, research in mice has shown that chloroquine treatment can induce morphological changes at the neuromuscular junction, including a reduction in pre-synaptic volume and an increase in denervation, potentially implicating impaired autophagy in these effects. mdpi.com In studies related to pain, hydroxychloroquine, a derivative of chloroquine, has been shown to reduce allodynia and neuroinflammation in a mouse model of complex regional pain syndrome, suggesting a role in modulating microglial activation and cytokine levels in the spinal cord. nih.gov
The following table summarizes key findings from pharmacodynamic and mechanistic studies of chloroquine in rodent models:
| Model Organism | Study Focus | Key Findings |
| Mice (Mus musculus) | Pharmacodynamics in P. berghei infection | Dose-dependent reduction in parasitemia; nadir at ~2 days post-dose. Multiple doses more effective than a single dose. nih.govnih.gov |
| Mice (Mus musculus) | Pharmacokinetics | Altered pharmacokinetic parameters in infected vs. healthy mice (longer half-life, lower clearance, larger volume of distribution). nih.govnih.gov |
| Rats (Rattus norvegicus) | PBPK Modeling | High tissue-to-plasma ratios in lung, kidney, liver, and spleen. Significant lysosomal sequestration. nih.gov |
| Mice (Mus musculus) | Neuromuscular Effects | Chloroquine induced aging-like changes in diaphragm neuromuscular junctions, including denervation. mdpi.com |
| Mice (Mus musculus) | Neuroinflammation | Hydroxychloroquine reduced mechanical allodynia and spinal cord inflammation in a pain model. nih.gov |
Plasmodium-Infected Animal Models
Animal models infected with Plasmodium species are fundamental for evaluating the antimalarial efficacy of chloroquine and for studying the mechanisms of drug resistance. These models mimic human malaria to varying degrees and provide a platform for preclinical testing.
The most commonly used rodent malaria parasites include Plasmodium berghei, Plasmodium yoelii, and Plasmodium chabaudi. thaiscience.infonih.gov P. berghei infection in mice is a widely accepted model for the primary screening of antimalarial drugs. thaiscience.info Studies using P. berghei-infected mice have been crucial in determining the efficacy of chloroquine, demonstrating that factors such as the initial parasite load and the timing of drug administration can significantly influence treatment outcomes. researchgate.net For example, treatment initiated earlier in the infection is generally more effective. researchgate.net
Plasmodium chabaudi has been a valuable model for studying the genetics of drug resistance. nih.govnih.govjohnshopkins.edu Unlike some other rodent malaria species, wild-type P. chabaudi is sensitive to chloroquine, making it suitable for selecting and analyzing resistant strains. nih.gov Genetic crosses between chloroquine-sensitive and resistant clones of P. chabaudi have allowed researchers to map resistance loci within the parasite's genome. nih.govjohnshopkins.edu These studies have provided insights into the genetic basis of chloroquine resistance, which is a significant challenge in malaria control.
The efficacy of chloroquine has been compared with other antimalarials in these models. For instance, studies in P. berghei-infected mice have evaluated the synergistic effects of combining chloroquine with other drugs. nih.gov The combination of chloroquine and dihydroartemisinin, for example, has shown an additive effect in reducing parasitemia. nih.gov
The table below presents findings from studies using Plasmodium-infected animal models for chloroquine research:
| Animal Model | Plasmodium Species | Research Focus | Key Findings |
| Mice (ICR) | Plasmodium berghei NK65 | Efficacy and influence of parasite load/treatment timing | Treatment efficacy is influenced by the initial number of parasites and the day of treatment initiation post-infection. thaiscience.inforesearchgate.net |
| Mice | Plasmodium berghei (sensitive and resistant strains) | Enhancement of chloroquine efficacy | Combination with Vernonia amygdalina leaf extract enhanced prophylactic and therapeutic efficacy against both sensitive and resistant strains. nih.gov |
| Mice | Plasmodium chabaudi | Genetics of chloroquine resistance | Identified a potential chloroquine resistance locus on chromosome 11. nih.govjohnshopkins.edu |
| Mice | Plasmodium berghei | Comparative efficacy | Chloroquine was found to be more effective than quinine (B1679958) in treating P. berghei infection in male mice. nih.gov |
Future Directions and Emerging Research Avenues for Chloroquine Sulfate Monohydrate
Exploration of Novel Molecular Targets and Interaction Landscapes
While chloroquine's effect on lysosomal function is well-documented, current research is actively seeking to uncover novel molecular targets and broaden the understanding of its interaction landscape. nih.gov This exploration is driven by the recognition that chloroquine's therapeutic effects in various diseases, from cancer to autoimmune disorders, may stem from a wider range of molecular interactions than previously appreciated. nih.gov
Recent studies have begun to identify new potential targets. For instance, research has pointed to the direct inhibitory effects of chloroquine (B1663885) on osteoclast function, suggesting a role in bone metabolism. nih.gov In the context of cancer, while autophagy inhibition remains a key focus, scientists are investigating other cellular targets that could contribute to its anti-neoplastic effects. nih.gov Furthermore, studies have implicated chloroquine in modulating inflammatory autoimmune responses through its interaction with Nurr1.
The exploration extends to its potential antiviral mechanisms beyond simply altering endosomal pH. nih.gov Researchers are investigating how chloroquine might interfere with viral receptor binding and replication processes. nih.gov In Graves' orbitopathy, the focus is on how chloroquine targets orbital fibroblasts to inhibit the processes leading to exophthalmos. nih.gov Additionally, the interaction of chloroquine with inwardly rectifying potassium channels, such as Kir6.2/SUR2A, is being investigated for its potential cardiac effects. nih.gov
Development of Advanced Research Tools and Fluorescent Probes
To better understand the cellular and molecular activities of chloroquine, the development of sophisticated research tools is paramount. A significant area of advancement is the creation of fluorescent probes that allow for real-time visualization of chloroquine's uptake, distribution, and interaction within living cells.
Scientists have successfully designed and synthesized novel fluorescent chloroquine conjugates. For example, a squaraine dye coupled with chloroquine (SQR1-CQ) has shown promise in labeling Plasmodium falciparum parasites, exhibiting higher fluorescence than commercially available probes like the chloroquine-BODIPY conjugate. nih.gov This allows for more sensitive detection and could aid in diagnostics. nih.gov Another approach involves using a green fluorescent chloroquine-BODIPY conjugate, LynxTag-CQ GREEN, as a proxy to study chloroquine accumulation and resistance mechanisms in a high-throughput 96-well plate format. researchgate.net
Beyond direct labeling of chloroquine, researchers are developing biosensor systems to indirectly measure its effects. One such system uses a chemiluminescent probe that is activated by a transgenic β-galactosidase reporter enzyme in P. falciparum. nih.govacs.org This allows for highly sensitive detection of parasite viability and can be used to screen for antimalarial activity. nih.govacs.org Furthermore, a "turn-on" fluorescent amino acid sensor has been developed to reveal how chloroquine affects cellular amino acid levels by inhibiting cathepsin L. acs.org These advanced tools are crucial for dissecting the intricate mechanisms of chloroquine's action.
Understanding Complex Polypharmacology and Off-Target Mechanisms in Research Models
Chloroquine's ability to interact with multiple targets, a concept known as polypharmacology, is a double-edged sword. While it may contribute to its broad therapeutic potential, it also underlies its off-target effects. A key area of future research is to comprehensively map these interactions in various research models to better predict both efficacy and potential toxicities.
The anticancer mechanisms of chloroquine are recognized as being complex, involving multiple potential cellular targets beyond just the inhibition of autophagy. nih.gov Understanding these multifaceted actions is crucial for optimizing its use in cancer therapy. Similarly, in the context of autoimmune and rheumatic diseases, chloroquine and its analog hydroxychloroquine (B89500) exhibit a range of immunomodulatory and immunosuppressive effects that are not fully understood. nih.gov
A significant off-target effect that warrants further investigation is cardiotoxicity. nih.gov Chloroquine and related drugs can block the hERG potassium channel, leading to a prolongation of the QT interval on an electrocardiogram, which can increase the risk of serious cardiac arrhythmias. nih.gov Detailed studies on the molecular interactions between chloroquine and the hERG channel are necessary to develop safer therapeutic strategies. nih.gov By elucidating these complex pharmacological and off-target profiles, researchers can better position chloroquine for various therapeutic applications while minimizing risks.
Integration of Multi-omics Data for Systems-Level Understanding of Cellular Responses
The advent of high-throughput "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers an unprecedented opportunity to gain a holistic, systems-level understanding of how cells respond to chloroquine. Integrating these diverse datasets can reveal complex regulatory networks and pathways that are perturbed by the drug.
A multi-omics strategy was employed to investigate resistance mechanisms to hydroxychloroquine in cancer cells. nih.gov This study, which included RNA-seq, exome-seq, and single-cell RNA-seq, revealed that transcriptional plasticity, rather than mutations in autophagy-related genes, was the primary driver of resistance. nih.gov The analysis identified upregulation of glycolysis and exocytosis, and downregulation of translation and apoptosis as key resistance pathways. nih.gov
Systems biology approaches, which utilize multi-omics data, are essential for unraveling the complex interplay between different cellular processes. nih.govfrontiersin.org By constructing and analyzing networks of interacting genes, proteins, and metabolites, researchers can identify key regulatory hubs and signaling cascades that are modulated by chloroquine. nih.gov For example, a systems biology model was used to analyze the effect of chloroquine on autophagy during SARS-CoV-2 infection, highlighting its potential detrimental effects on this crucial cellular process. plos.org This integrated approach is critical for moving beyond a single-target view of drug action and towards a more comprehensive understanding of chloroquine's cellular impact. frontiersin.org
Design of Next-Generation Chloroquine Analogs with Enhanced Mechanistic Specificity in Preclinical Studies
Building on the growing understanding of chloroquine's molecular targets and mechanisms of action, a key future direction is the rational design of next-generation analogs with improved properties. The goal is to develop compounds that retain or enhance the desired therapeutic effects while minimizing off-target activities and overcoming resistance.
The 4-aminoquinoline (B48711) scaffold of chloroquine remains a promising starting point for the development of new antimalarial drugs. nih.gov Researchers are synthesizing and evaluating various derivatives with modifications designed to be effective against chloroquine-resistant strains of Plasmodium falciparum. nih.gov Some of these novel analogs have already entered preclinical and clinical development. nih.gov
For instance, the development of an N-tert-butyl analog of isocaproyl-seco-artemisinin (ISQ), GSK369796, was aimed at overcoming low efficacy issues. nih.gov This modification hinders dealkylation, thereby preserving its effectiveness against resistant strains and demonstrating a better pharmacokinetic profile in preclinical evaluations. nih.gov The design of such analogs often involves cheminformatic tools to predict their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. researchgate.net The ultimate aim is to create new drugs with enhanced mechanistic specificity, leading to more effective and safer treatments for a range of diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
